Home > Products > Screening Compounds P49272 > 7-Bromoquinazolin-2(1H)-one
7-Bromoquinazolin-2(1H)-one - 953039-65-1

7-Bromoquinazolin-2(1H)-one

Catalog Number: EVT-3167837
CAS Number: 953039-65-1
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Bromoquinazolin-2(1H)-one, also known as 7-bromo-2-quinazolinamine, is a chemical compound with the molecular formula C8H6BrN3 . It has a molecular weight of 224.06 .

Molecular Structure Analysis

The InChI code for 7-Bromoquinazolin-2(1H)-one is 1S/C8H6BrN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H, (H2,10,11,12) . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

7-Bromoquinazolin-2(1H)-one has a molecular weight of 224.06 . The compound’s other physical and chemical properties, such as its boiling point and density, are not specified in the search results.

7-Amino-3,4-dihydroquinolin-2(1H)-one

Compound Description: 7-Amino-3,4-dihydroquinolin-2(1H)-one is a compound previously investigated for its carbonic anhydrase I inhibitory activity [ [] ]. It serves as a scaffold for developing new derivatives with potential pharmacological applications.

Dihydroquinazoline-2(1H)-one Derivatives

Compound Description: This refers to a series of 19 dihydroquinazoline-2(1H)-one derivatives synthesized via a novel solid-phase approach [ [] ]. These compounds were evaluated for their anticancer potential, with some showing promising anti-proliferative activity against various cancer cell lines.

7-Hydroxyquinolin-2(1H)-one

Compound Description: 7-Hydroxyquinolin-2(1H)-one is a key intermediate in synthesizing brexpiprazole, an antipsychotic drug [ [] ]. Various synthetic routes for this compound are discussed, highlighting its importance in medicinal chemistry.

4-(2-Methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound Description: This series, encompassing the lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2), displays significant antitumor activity [ [] ]. These compounds exhibit potent antiproliferative effects and disrupt tumor vasculature.

6-Methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)quinoxalin-2(1H)-one Derivatives

Compound Description: This series was designed as novel EGFR tyrosine kinase inhibitors [ [] ]. These compounds demonstrate promising inhibitory activity against EGFR kinase, a target in cancer treatment.

7-Nitro-3,4-dihydroquinoline-2(1H)-one Derivatives

Compound Description: A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones were synthesized and evaluated for their ability to inhibit platelet aggregation [ [] ]. Some compounds showed potent and selective inhibitory effects, highlighting their potential as antithrombotic agents.

Synthesis Analysis

The synthesis of 7-bromoquinazolin-2(1H)-one typically involves several methods, often starting from readily available precursors. One common approach is through the bromination of quinazolin-2(1H)-one or related derivatives. The general steps include:

  1. Starting Material: Quinazolin-2(1H)-one is used as the base structure.
  2. Bromination Reaction: The compound is treated with bromine or a brominating agent (such as N-bromosuccinimide) in a suitable solvent (often dichloromethane or acetic acid).
  3. Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, with monitoring through thin-layer chromatography to ensure completion.
  4. Purification: After completion, the product is purified by recrystallization or chromatography to obtain pure 7-bromoquinazolin-2(1H)-one.

This method allows for a straightforward introduction of the bromine substituent while maintaining the integrity of the quinazolinone core structure.

Molecular Structure Analysis

The molecular structure of 7-bromoquinazolin-2(1H)-one can be described as follows:

  • Molecular Formula: C_8H_6BrN_2O
  • Molecular Weight: Approximately 228.05 g/mol
  • Structure Features:
    • The compound consists of a fused bicyclic system with a benzene ring and a pyrimidine-like structure.
    • The presence of the bromine atom at the 7-position affects both electronic properties and steric hindrance.

The structural characteristics can be confirmed through various spectroscopic techniques:

  • Infrared Spectroscopy: Characteristic absorption bands corresponding to C=O stretching (~1650 cm⁻¹) and aromatic C–H bending are observed.
  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR shows distinct signals for hydrogen atoms on the aromatic ring and those adjacent to functional groups.
Chemical Reactions Analysis

7-Bromoquinazolin-2(1H)-one participates in various chemical reactions that leverage its electrophilic nature due to the presence of the bromine atom. Key reactions include:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  3. Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocycles.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.

Mechanism of Action

The mechanism of action for 7-bromoquinazolin-2(1H)-one largely depends on its biological targets, which may include enzymes or receptors involved in disease pathways. For instance:

  • Inhibition of Kinases: Many quinazolinones act as kinase inhibitors, where the bromine substituent may enhance binding affinity to target proteins due to steric interactions.
  • Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Studies have shown that modifications at specific positions on the quinazolinone ring can lead to significant changes in biological activity, highlighting the importance of structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromoquinazolin-2(1H)-one are critical for its application in various fields:

  • Melting Point: Typically ranges around 160–165 °C.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.

Characterization techniques such as differential scanning calorimetry can provide insights into thermal stability and phase transitions.

Applications

7-Bromoquinazolin-2(1H)-one has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
  2. Biological Research: Used in studies exploring enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Research continues to explore its potential in drug development, particularly concerning its pharmacological profiles and mechanisms of action against specific disease targets.

Synthetic Methodologies and Reaction Mechanisms

Bromination Strategies for Quinazolinone Scaffolds

Bromination of quinazolinone scaffolds represents a critical step in accessing 7-bromoquinazolin-2(1H)-one derivatives with pharmaceutical relevance. The strategic placement of bromine at the C7 position significantly influences the electronic properties and subsequent reactivity of the quinazolinone core, enabling downstream functionalization for drug discovery applications. Two predominant bromination methodologies have been developed for quinazolinone systems, each with distinct mechanisms and advantages [1] [3].

N-Bromosuccinimide (NBS)-Mediated Bromination: This approach constitutes the most widely employed method for regioselective bromination of quinazolin-4(3H)-one precursors. The reaction proceeds through an electrophilic aromatic substitution mechanism, where NBS generates bromonium ions (Br⁺) in acetonitrile solvent. The electron-rich C7 position of the quinazolinone ring undergoes preferential attack due to its heightened nucleophilicity compared to other positions. This regioselectivity is governed by the electron-donating effect of the adjacent nitrogen atoms and the resonance stabilization of the intermediate arenium ion. As demonstrated in the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, anthranilic acid derivatives serve as optimal starting materials that undergo sequential bromination and cyclization reactions to yield the brominated quinazolinone core [1] [3]. The reaction typically proceeds at room temperature or with mild heating (40-60°C), achieving yields of 70-85% with high regioselectivity for the C7 position.

Copper(II) Bromide/Oxidant Systems: Alternative bromination protocols employ CuBr₂ in combination with hydrogen peroxide (H₂O₂) as an oxidizing agent. This system operates through the generation of bromine radicals that participate in a radical substitution mechanism. While less common than NBS-mediated bromination, this approach offers advantages for specific substrates that exhibit low reactivity toward electrophilic bromination. The reaction typically requires elevated temperatures (80-100°C) and longer reaction times (12-24 hours), yielding the 7-bromoquinazolinone derivatives in moderate yields (50-65%) [7]. The mechanism involves single-electron transfer from the quinazolinone ring to Cu(II), generating a radical intermediate that subsequently reacts with bromine radicals derived from the oxidation of Br⁻ by H₂O₂.

Table 1: Comparative Analysis of Bromination Methodologies for Quinazolinones

Brominating SystemMechanismTemperature RangeTypical Yield (%)RegioselectivityKey Advantages
NBS in CH₃CNElectrophilic aromatic substitution25-60°C70-85High C7 selectivityMild conditions, high selectivity
CuBr₂/H₂O₂Radical substitution80-100°C50-65Moderate C7 selectivityEffective for electron-deficient substrates
Br₂/FeCl₃Electrophilic aromatic substitution60-80°C60-75Moderate selectivityLow cost reagents
DBDH (1,3-Dibromo-5,5-dimethylhydantoin)Electrophilic bromination40-70°C65-80High C7 selectivitySolid handling, slow release of bromine

The bromine atom at the C7 position serves multiple purposes: it acts as a directing group for subsequent metal-catalyzed cross-coupling reactions, enhances the electron-deficient character of the quinazolinone system (improving DNA intercalation potential in anticancer agents), and provides a synthetic handle for further functional group manipulations [1] [3] [7]. The choice between NBS and copper-mediated bromination depends on substrate compatibility, cost considerations, and the required scale of production.

Iodine-Mediated Cyclization Approaches Under Metal-Free Conditions

Iodine-catalyzed cyclization has emerged as a sustainable and efficient strategy for constructing the quinazolinone core, particularly valuable for synthesizing 7-bromoquinazolin-2(1H)-one derivatives without employing transition metal catalysts. This methodology addresses growing concerns regarding metal contamination in pharmaceutical intermediates while maintaining high reaction efficiency and functional group tolerance [4] [7].

Cyclization Mechanism and Reaction Parameters: The iodine-mediated cyclization typically employs molecular iodine (I₂, 5-10 mol%) as a Lewis acid catalyst in alcoholic solvents under reflux conditions. The reaction proceeds through activation of the carbonyl oxygen of 2-aminobenzamide precursors by coordination to iodine, increasing the electrophilicity of the adjacent carbon. This facilitates nucleophilic attack by the ortho-amino group, forming a tetrahedral intermediate that subsequently dehydrates to yield the cyclic quinazolinone structure. When applied to brominated substrates such as 2-amino-5-bromobenzoic acid derivatives, this method provides direct access to 7-bromoquinazolin-4(3H)-one scaffolds in excellent yields (typically 80-92%) [7]. The reaction demonstrates remarkable tolerance to various functional groups, including ethers, halogens, and protected amines, making it particularly versatile for synthesizing complex quinazolinone derivatives.

Applications in Halofuginone Synthesis: This metal-free approach has proven especially valuable in the synthesis of halofuginone hydrobromide, an important anti-coccidial agent containing a quinazolinone core. The key intermediate 7-bromo-6-chloroquinazolin-4(3H)-one is efficiently prepared through iodine-catalyzed cyclization of 2-amino-4-bromo-5-chlorobenzoic acid derivatives. The reaction proceeds optimally in ethanol at 80°C with 5 mol% iodine catalyst, achieving yields exceeding 90% with minimal purification required [4] [7]. The absence of transition metals in this critical bond-forming step ensures compliance with stringent pharmaceutical quality standards regarding residual metal content.

Table 2: Optimization of Iodine-Catalyzed Cyclization for 7-Bromoquinazolinone Synthesis

Catalyst Loading (mol% I₂)SolventTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
5Ethanol80492<5%
10Methanol655885-8%
5Isopropanol824.590<5%
5Acetonitrile8267510-15%
5DMF10037015-20%
10Water10086020-25%

Advantages Over Metal-Catalyzed Methods: Compared to transition metal-catalyzed approaches (e.g., palladium-catalyzed aminations), iodine-mediated cyclization offers significant cost benefits, operational simplicity, and reduced environmental impact. The catalyst is inexpensive, readily available, and non-toxic at the employed concentrations. Furthermore, the reaction avoids the requirement for inert atmospheres or specialized equipment, making it suitable for large-scale pharmaceutical production. The only byproduct of the catalytic cycle (iodide ion) can be readily oxidized back to molecular iodine, aligning with green chemistry principles [4] [7].

Regioselective Functionalization of the Quinazolinone Core

The brominated quinazolinone scaffold presents multiple sites for further functionalization, with regioselectivity being governed by both electronic and steric factors. Strategic manipulation of reaction conditions enables selective modification at C2, N3, or the bromine-bearing C7 position, providing diverse chemical space for structure-activity relationship studies in drug discovery [7].

N3-Alkylation vs. O-Alkylation: Quinazolinones exhibit ambident reactivity due to the presence of both ring nitrogen atoms and carbonyl oxygen. The N3 position typically demonstrates higher nucleophilicity compared to the carbonyl oxygen, favoring N-alkylation under standard conditions. This preference is exemplified in the synthesis of 3-(3-chloroacetonyl) derivatives from 7-bromo-6-chloroquinazolin-4(3H)-one, where reaction with chloroacetone in the presence of potassium carbonate in DMF selectively yields the N3-alkylated product. The regioselectivity is attributed to the greater electron density at N3 and the lower energy barrier for nitrogen alkylation compared to oxygen alkylation. This selectivity can be enhanced by employing aprotic polar solvents (DMF, DMSO) and weaker bases (K₂CO₃) that minimize enolization [7].

C2 Modification Strategies: The C2 position of 7-bromoquinazolinones can be selectively functionalized through several approaches. One significant method involves the introduction of thiol groups via displacement reactions with thiourea followed by hydrolysis, yielding 2-mercapto derivatives. These thiol-functionalized intermediates serve as crucial precursors for synthesizing thioether derivatives with enhanced biological activity. The reaction proceeds through nucleophilic aromatic substitution, where the electron-withdrawing effect of the bromine at C7 activates the C2 position toward nucleophilic attack. Subsequent alkylation of the thiol group with various alkyl or substituted benzyl halides enables the introduction of diverse substituents, significantly expanding molecular diversity [1] [7].

Electronic and Steric Effects on Regioselectivity: The presence of bromine at C7 exerts substantial influence on subsequent functionalization reactions. This electron-withdrawing substituent enhances the electrophilicity of C2 and C4 positions, facilitating nucleophilic substitution at these sites. Conversely, it slightly decreases the nucleophilicity of N1 and N3, requiring careful optimization of reaction conditions for N-alkylation. Steric effects become particularly important when introducing bulky substituents at N3, which can shield the C6 position from electrophilic attack. Computational studies using DFT at the B3LYP/6-31 + G(d,p) level confirm that bromine substitution significantly modifies the electrostatic potential surface of the quinazolinone ring, creating distinct regions of electrophilic and nucleophilic character that dictate regioselectivity patterns [1] [7].

Table 3: Regioselective Functionalization Patterns in 7-Bromoquinazolinones

Reaction TypePosition ModifiedPreferred ConditionsDirecting InfluencesFunctional Group Tolerance
N-AlkylationN3K₂CO₃/DMF, 60°CElectron density at N3Halides, ethers, esters
Nucleophilic Aromatic SubstitutionC2Thiourea/EtOH reflux, then hydrolysisBromine activation at C7Electron-withdrawing groups
Electrophilic SubstitutionC6Br₂/CHCl₃, 0°CBromine ortho-directing effectAlkyl, alkoxy groups
Cross-CouplingC7Pd-catalyzed, 80°CBromine as leaving groupVarious aryl/hetaryl groups
OxidationC4mCPBA, rtAdjacent to N3Halogens, protected amines

Microwave-Assisted and Flow Chemistry Optimization

Innovative reaction engineering approaches, particularly microwave irradiation and continuous flow processing, have revolutionized the synthesis of 7-bromoquinazolin-2(1H)-one derivatives by dramatically enhancing reaction efficiency, reproducibility, and scalability. These technologies address key limitations of conventional batch synthesis, including long reaction times, inconsistent heat transfer, and challenges in scaling up [7].

Microwave-Assisted Cyclization and Functionalization: Microwave irradiation has demonstrated remarkable acceleration in key steps of quinazolinone synthesis, particularly in condensation and cyclization reactions. The dielectric heating mechanism of microwave energy enables rapid, uniform heating of reaction mixtures, significantly reducing processing times compared to conventional thermal methods. In the synthesis of halofuginone intermediates, microwave-assisted condensation between 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one and tetrahydrofuran-2-carbaldehyde has been optimized to proceed in minutes rather than hours. The reaction employs potassium tert-butoxide as base in ethanol solvent, with microwave irradiation at 100°C for 10-15 minutes, achieving yields comparable to conventional 6-hour reflux conditions [7]. Similarly, iodine-catalyzed cyclizations of brominated anthranilic acid derivatives reach completion in under 30 minutes with microwave assistance, compared to 4-6 hours under conventional heating. This dramatic rate enhancement results from the direct coupling of microwave energy with polar intermediates and transition states, lowering the activation energy barrier for cyclization.

Continuous Flow Processing: Flow chemistry platforms offer superior control over reaction parameters (residence time, temperature, mixing efficiency) for critical steps in quinazolinone synthesis. The synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one has been successfully implemented in continuous flow reactors, enabling precise temperature control (±1°C) and reduced reaction times through improved mass and heat transfer characteristics. Bromination reactions that require careful temperature control in batch processes (due to exothermicity) are particularly well-suited for flow chemistry, where heat transfer limitations are mitigated by the high surface-to-volume ratio of microreactor channels [7]. A representative flow process involves the continuous pumping of quinazolinone precursor and NBS solutions through a temperature-controlled reactor coil (0.5-2.0 mL volume) at elevated pressure, reducing reaction time from hours to minutes while maintaining high regioselectivity. The integration of in-line monitoring (UV/Vis, IR) enables real-time quality control, crucial for pharmaceutical manufacturing.

Hybrid Approaches and Scale-Up Potential: The most efficient production strategies combine microwave-assisted batch processing for rapid optimization of reaction conditions with continuous flow technology for large-scale manufacturing. This hybrid approach has been successfully applied to the multi-step synthesis of halofuginone, where critical steps are optimized separately using microwave irradiation, then transferred to continuous flow reactors for kilogram-scale production. The transition from laboratory-scale microwave reactions (mmol) to pilot-scale flow reactors (kg/day) demonstrates the scalability of these technologies for pharmaceutical production of brominated quinazolinone derivatives [7]. The implementation of these advanced reaction engineering approaches has significantly reduced the cost of goods for quinazolinone-based drug candidates while improving process sustainability metrics (E-factor, process mass intensity).

Table 4: Comparison of Conventional, Microwave, and Flow Synthesis Approaches

Synthetic StepConventional MethodMicrowave OptimizationFlow Chemistry ImplementationKey Improvements
Quinazolinone Cyclization4-6 h reflux, 80-85% yield20-30 min, 85-90% yield5 min residence time, 92% yield10-fold time reduction
C7 Bromination12 h, 75°C, 78% yield15 min, 100°C, 82% yield8 min, 85°C, 88% yieldImproved safety profile
N3-Alkylation8 h, 60°C, 80% yield25 min, 100°C, 85% yield12 min, 70°C, 90% yieldReduced solvent usage
Thiourea Displacement10 h reflux, 70% yield40 min, 120°C, 78% yield15 min, 130°C, 80% yieldBetter temperature control
Aldol Condensation6 h, 65°C, 65% yield35 min, 110°C, 75% yield20 min, 95°C, 78% yieldHigher reproducibility

Properties

CAS Number

953039-65-1

Product Name

7-Bromoquinazolin-2(1H)-one

IUPAC Name

7-bromo-1H-quinazolin-2-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)

InChI Key

ULVGFLUEASNJTP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=O)N=C2

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.